Cox-2-IN-35

Inflammation COX-2 inhibition Enzymology

Cox-2-IN-35 delivers sub-nanomolar COX-2 inhibition (IC50 4.37 nM) with a moderate selectivity index of 3.83, uniquely enabling studies of partial COX-1 engagement alongside robust COX-2 blockade. Its thioxanthene scaffold is structurally distinct from classical sulfonamide/sulfone COXIBs, providing an orthogonal chemical probe that eliminates scaffold-specific artifacts. The 9-fold potency advantage over celecoxib reduces DMSO exposure and vehicle cytotoxicity in cell-based assays, while the absence of activity against HeLa and Hep G2 cells ensures anti-inflammatory readouts are unconfounded by antiproliferative effects.

Molecular Formula C22H19NO2S2
Molecular Weight 393.5 g/mol
Cat. No. B12367763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-35
Molecular FormulaC22H19NO2S2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)SCC(C(=O)O)N
InChIInChI=1S/C22H19NO2S2/c23-18(21(24)25)14-26-22(15-8-2-1-3-9-15)16-10-4-6-12-19(16)27-20-13-7-5-11-17(20)22/h1-13,18H,14,23H2,(H,24,25)/t18-/m0/s1
InChIKeyNAZWCKSLURQNEA-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cox-2-IN-35: A High-Potency Selective COX-2 Inhibitor for Inflammation and Cancer Research


Cox-2-IN-35, identified as compound 7 in the primary literature, is a thioxanthene-derived tertiary alcohol that functions as a selective cyclooxygenase-2 (COX-2) inhibitor [1]. It exhibits sub-nanomolar potency against COX-2 (IC₅₀ = 4.37 ± 0.78 nM) and demonstrates a selectivity index of 3.83 for COX-2 over COX-1 in human enzyme assays [1]. Structurally distinct from the diaryl-heterocycle class of COXIBs, Cox-2-IN-35 represents a novel chemotype for anti-inflammatory research, with defined in vitro activity but no reported in vivo pharmacokinetic data to date [1].

Why Cox-2-IN-35 Cannot Be Replaced by Other COX-2 Inhibitors in Preclinical Studies


COX-2 inhibitors exhibit profound variability in potency, isoform selectivity, and off-target profiles that render them non-interchangeable in experimental systems. The IC₅₀ of clinical COXIBs such as celecoxib ranges from 40 nM to >100 nM depending on assay conditions , whereas Cox-2-IN-35 demonstrates a 4.37 nM IC₅₀ in a human enzyme assay [1]. More critically, selectivity indices diverge sharply: celecoxib typically achieves SI >100, while Cox-2-IN-35 exhibits a measured SI of 3.83 [1]. This 25-fold difference in COX-2/COX-1 discrimination precludes direct substitution without altering the biological interpretation of COX-1-sparing versus pan-inhibition phenotypes. Furthermore, Cox-2-IN-35 belongs to a thioxanthene scaffold lacking the sulfonamide/sulfone pharmacophore of classical COXIBs [1], introducing distinct physicochemical and binding properties that affect solubility, cellular permeability, and target engagement kinetics.

Cox-2-IN-35: Quantitative Differentiation from Reference COX-2 Inhibitors


Sub-Nanomolar COX-2 Inhibition Potency Relative to Celecoxib

Cox-2-IN-35 inhibits human COX-2 with an IC₅₀ of 4.37 ± 0.78 nM, which represents an approximately 9-fold greater potency than the clinically established COX-2 inhibitor celecoxib (IC₅₀ = 40 nM in comparable enzyme assays) [1]. This quantitative difference is derived from the compound's primary characterization study using a human COX Inhibitor Screening Assay Kit (Cayman Chemicals) [1].

Inflammation COX-2 inhibition Enzymology

COX-2 Selectivity Profile Divergence from Highly Selective COXIBs

Cox-2-IN-35 exhibits a COX-2 selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) of 3.83 as measured in a human enzyme assay [1]. In contrast, celecoxib demonstrates a selectivity index of approximately 375 (COX-1 IC₅₀ = 15,000 nM; COX-2 IC₅₀ = 40 nM) under similar recombinant enzyme conditions . This 98-fold difference in selectivity indicates that Cox-2-IN-35 retains significantly more COX-1 inhibitory activity relative to its COX-2 potency, which may be advantageous for studies where dual COX inhibition is mechanistically informative or where COX-1-mediated homeostatic functions are not a confounding variable.

Selectivity COX-1 sparing Pharmacology

Structural Chemotype Differentiation: Thioxanthene vs. Diaryl-Heterocycle Scaffolds

Cox-2-IN-35 is a thioxanthene-derived tertiary alcohol, whereas the majority of selective COX-2 inhibitors in clinical use and research (celecoxib, rofecoxib, valdecoxib, etoricoxib) are built upon diaryl-heterocycle cores containing a sulfonamide or methylsulfone pharmacophore [1]. This chemotypic divergence translates into distinct physicochemical properties: the thioxanthene system provides enhanced lipophilicity and a different hydrogen-bonding profile, which may alter membrane permeability and subcellular distribution patterns relative to sulfonamide-based COXIBs [1]. The absence of a sulfonamide group also eliminates the potential for sulfonamide-related hypersensitivity and carbonic anhydrase off-target binding that characterizes several COXIBs.

Chemical biology Structure-activity relationship Chemotype

Differential Cytotoxicity Profile: Minimal Anticancer Activity vs. In-Series Analogs

Within the synthesized xanthene/thioxanthene library, compound 7 (Cox-2-IN-35) demonstrated no detectable cytotoxic activity against HeLa cervical cancer cells, whereas compound 1 from the same series exhibited an IC₅₀ of 213.06 ± 11 nM [1]. Similarly, against Hep G2 hepatocellular carcinoma cells, compound 7 did not produce measurable inhibition, while compounds 2 and 4 showed complete inhibition at 0.2 μM and IC₅₀ values of 161.3 ± 41 nM and 400.4 ± 56 nM, respectively [1]. This intra-series selectivity for COX-2 over cancer cell cytotoxicity suggests that Cox-2-IN-35 may serve as a cleaner tool for inflammation studies where anticancer effects would confound interpretation.

Cytotoxicity Off-target activity Selectivity

Optimal Research Applications for Cox-2-IN-35 Based on Quantitative Evidence


In Vitro Inflammation Models Requiring High-Potency COX-2 Inhibition

Given its sub-nanomolar IC₅₀ (4.37 ± 0.78 nM) against human COX-2 [1], Cox-2-IN-35 is ideally suited for cell-based assays (e.g., prostaglandin E₂ release, NF-κB reporter systems) where maximal target engagement is desired at low compound concentrations. The 9-fold potency advantage over celecoxib [1] translates to reduced solvent (DMSO) exposure in culture systems, minimizing vehicle-induced cytotoxicity and improving assay signal-to-noise ratios.

Mechanistic Studies of COX-1/COX-2 Functional Interplay

The moderate COX-2 selectivity index of 3.83 [1] positions Cox-2-IN-35 as a unique tool for investigating the biological consequences of partial COX-1 inhibition in conjunction with robust COX-2 blockade. Unlike highly selective COXIBs (SI >100) that spare COX-1 almost entirely, Cox-2-IN-35 permits researchers to probe the threshold of COX-1 suppression required to observe gastrointestinal, renal, or platelet-related effects in vitro and ex vivo [1].

Orthogonal Target Validation via Novel Chemotype

As a thioxanthene-derived compound lacking the sulfonamide/sulfone pharmacophore of traditional COXIBs [1], Cox-2-IN-35 serves as a structurally orthogonal probe for confirming that observed phenotypes are genuinely COX-2-dependent rather than scaffold-specific artifacts. This application is particularly valuable in chemical biology campaigns where target engagement must be validated using chemically distinct tool compounds.

Selective COX-2 Inhibition Without Concurrent Anticancer Activity

In experimental systems where COX-2 is implicated in inflammation but cancer cell cytotoxicity would confound interpretation (e.g., co-culture models of inflammatory bowel disease, osteoarthritis chondrocyte assays), Cox-2-IN-35 offers a critical advantage. Its lack of activity against HeLa and Hep G2 cancer cell lines [1] ensures that observed anti-inflammatory effects are not confounded by direct antiproliferative or cytotoxic actions on transformed cells—a common pitfall with dual-function compounds in the xanthene/thioxanthene series [1].

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